molecular formula C8H13FO2 B15414935 3-Ethenyl-2-fluorohexanoic acid CAS No. 211035-33-5

3-Ethenyl-2-fluorohexanoic acid

Cat. No.: B15414935
CAS No.: 211035-33-5
M. Wt: 160.19 g/mol
InChI Key: HDUQRDSZLPOSIW-UHFFFAOYSA-N
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Description

3-Ethenyl-2-fluorohexanoic acid is a fluorinated organic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The molecule features a carboxylic acid group and a reactive ethenyl (vinyl) group on a carbon chain that also contains a fluorine atom at the 2-position, making it a valuable precursor for various chemical transformations. Researchers utilize this structural motif in the design and synthesis of complex molecules, potentially for applications in drug discovery and materials science. The incorporation of fluorine can significantly alter the electronic properties, metabolic stability, and bioavailability of lead compounds. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the relevant safety data sheet and handle this compound using appropriate personal protective equipment.

Properties

CAS No.

211035-33-5

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

3-ethenyl-2-fluorohexanoic acid

InChI

InChI=1S/C8H13FO2/c1-3-5-6(4-2)7(9)8(10)11/h4,6-7H,2-3,5H2,1H3,(H,10,11)

InChI Key

HDUQRDSZLPOSIW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)C(C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The compound’s structural features are compared below with three analogs from the evidence:

Table 1: Structural Comparison

Compound Name Substituents Chain/Ring Structure Functional Groups Reference
3-Ethenyl-2-fluorohexanoic acid 2-Fluoro, 3-Ethenyl Hexanoic acid Carboxylic acid -
(E)-3-Methyl-5-phenylpent-2-enoic acid 3-Methyl, 5-Phenyl, α,β-unsaturated double bond Pentanoic acid Carboxylic acid, alkene
2-(Pyridin-3-yl)acetic acid Pyridin-3-yl group Acetic acid Carboxylic acid, pyridine
3-Ethoxy-2,4-difluorophenylacetic acid 2,4-Difluoro, 3-Ethoxy Phenylacetic acid Carboxylic acid, aryl

Key Observations :

  • Chain Length: The hexanoic acid chain in the target compound may enhance lipophilicity compared to shorter chains (e.g., pentanoic or acetic acid derivatives) .
  • Substituent Effects: The 2-fluoro group in the target compound likely increases acidity compared to non-fluorinated analogs, similar to 3-ethoxy-2,4-difluorophenylacetic acid, where fluorine atoms stabilize the deprotonated carboxylate .
  • Aromatic vs.

Key Observations :

  • The hydrolysis method used for (E)-3-methyl-5-phenylpent-2-enoic acid suggests that similar biphasic conditions might be applicable for synthesizing the target compound, though fluorination steps would require specialized reagents (e.g., Selectfluor®) .
  • Enzymatic resolution methods, as seen in cyclopentenone derivatives (), could theoretically resolve enantiomers of this compound if chirality is present .

Physical and Chemical Properties

Table 3: Property Comparison

Property This compound (Inferred) (E)-3-Methyl-5-phenylpent-2-enoic acid 3-Ethoxy-2,4-difluorophenylacetic acid
Boiling Point High (due to longer chain) Moderate (shorter chain) High (aromatic stabilization)
Solubility Low in water, high in organic solvents Similar to target compound Low (aryl group dominance)
Stability Stable under anhydrous conditions Sensitive to base hydrolysis Stable if stored away from light

Key Observations :

  • The ethenyl group in the target compound may reduce stability under oxidative conditions compared to saturated analogs .
  • Fluorine substitution generally improves thermal stability, as seen in 3-ethoxy-2,4-difluorophenylacetic acid .

Key Observations :

  • The lack of acute toxicity data for 2-(pyridin-3-yl)acetic acid underscores the need for caution when handling structurally related compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 3-ethenyl-2-fluorohexanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Fluorinated carboxylic acids like this compound are typically synthesized via fluorination of pre-functionalized intermediates or through coupling reactions. A common approach involves:

Fluorination of α-Position : Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the α-carbon of a precursor (e.g., 2-ketohexenoic acid). Reaction temperature (<0°C) and solvent (e.g., anhydrous DCM) are critical to minimize side reactions .

Ethenyl Group Introduction : Pd-catalyzed coupling (e.g., Heck reaction) to attach the ethenyl moiety. Optimize ligand choice (e.g., PPh₃) and base (e.g., K₂CO₃) to enhance regioselectivity .

Acid Formation : Hydrolysis of ester intermediates using NaOH/EtOH under reflux. Monitor pH to avoid over-hydrolysis .

Q. Key Data :

StepReagent/ConditionYield (%)Purity (HPLC)
FluorinationDAST, -10°C65–70>95%
CouplingPd(OAc)₂, PPh₃55–60>90%

Q. How can structural ambiguities in fluorinated carboxylic acids be resolved using spectroscopic techniques?

Methodological Answer: For compounds like this compound:

  • NMR :
    • ¹⁹F NMR : Identifies fluorine environment (δ -110 to -130 ppm for α-fluorine). Splitting patterns reveal neighboring substituents .
    • ¹H-¹³C HSQC : Correlates ethenyl protons (δ 5.5–6.5 ppm) with carbons to confirm conjugation .
  • HRMS : Exact mass (<2 ppm error) confirms molecular formula (C₈H₁₁FO₂). Use ESI⁻ mode for carboxylic acids .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹) validate functional groups .

Q. What stability considerations are critical for handling fluorinated carboxylic acids in aqueous/organic media?

Methodological Answer:

  • pH Sensitivity : Store at pH 4–6 (buffered solutions) to prevent decarboxylation. Acidic conditions (<pH 3) accelerate degradation .
  • Thermal Stability : Avoid temperatures >80°C; DSC analysis shows decomposition onset at 120°C .
  • Light Sensitivity : Use amber vials; UV-Vis studies indicate photodegradation under 254 nm light .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

Methodological Answer:

Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based enzymatic vs. MTT cytotoxicity) to rule out false positives. Example: IC₅₀ discrepancies >10-fold suggest assay interference .

Metabolite Screening : LC-MS/MS identifies hydrolysis products (e.g., free fluoride ions) that may confound results .

Structural Analog Comparison : Test derivatives (e.g., 3-ethenyl-2-chlorohexanoic acid) to isolate fluorine-specific effects .

Q. Case Study :

CompoundIC₅₀ (Enzyme)IC₅₀ (Cytotoxicity)Conclusion
3-Ethenyl-2-F12 µM85 µMSelective inhibition
3-Ethenyl-2-Cl45 µM50 µMNon-specific toxicity

Q. What strategies optimize regioselectivity in fluorinated compound synthesis when competing substituents are present?

Methodological Answer:

  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to guide reagent selection. Example: DAST favors α-fluorination over β by 8 kcal/mol .
  • Protecting Groups : Temporarily block the ethenyl group with TMSCl during fluorination to prevent side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent activity but may reduce selectivity. Balance with low-temperature protocols .

Q. How can open data practices be reconciled with proprietary research constraints in fluorinated compound studies?

Methodological Answer:

  • Data Anonymization : Share synthetic protocols without disclosing exact yields or proprietary catalysts (e.g., "Pd-based catalyst" instead of "Catalyst X") .
  • Controlled Access Repositories : Use platforms like Zenodo to publish non-sensitive data (e.g., spectral libraries) under embargo periods .
  • Collaborative Frameworks : Establish material transfer agreements (MTAs) for sharing intermediates while protecting IP .

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